4-{(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid
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Overview
Description
4-{(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is a complex organic compound that features a thiazolidinone ring, a benzylidene group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an α-halo acid.
Introduction of the Benzylidene Group: The benzylidene group can be introduced via a Knoevenagel condensation reaction between the thiazolidinone derivative and 4-(methoxycarbonyl)benzaldehyde.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-{(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-{(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(Methoxycarbonyl)benzeneboronic acid: This compound shares the methoxycarbonyl group and has similar reactivity in certain chemical reactions.
Thiazolidinone derivatives: Compounds with the thiazolidinone ring structure have similar chemical properties and applications.
Uniqueness
4-{(5E)-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H15NO5S2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
4-[(5E)-5-[(4-methoxycarbonylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C16H15NO5S2/c1-22-15(21)11-6-4-10(5-7-11)9-12-14(20)17(16(23)24-12)8-2-3-13(18)19/h4-7,9H,2-3,8H2,1H3,(H,18,19)/b12-9+ |
InChI Key |
SFYAGEVJBPCZQY-FMIVXFBMSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCC(=O)O |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O |
Origin of Product |
United States |
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